molecular formula C24H20N4O4 B2590269 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903344-03-6

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2590269
CAS No.: 903344-03-6
M. Wt: 428.448
InChI Key: VODGHXXQKMSZAX-UHFFFAOYSA-N
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Description

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide (CAS 904266-83-7) is a synthetic indolizine derivative supplied for research use in medicinal chemistry and drug discovery. The compound features a multifunctional indolizine core, a privileged structure in heterocyclic chemistry known for its diverse biological activities and strong fluorescent properties . Indolizine derivatives are subjects of significant scientific interest due to their broad pharmacological potential. Research on analogous compounds has demonstrated activities including anti-inflammatory , antibacterial , antiviral , and antitumor effects . Specifically, some derivatives act as dual COX-2/5-LOX inhibitors , while others have shown cytotoxic effects against cancer cell lines such as MCF-7 and HepG2, inducing apoptosis and inhibiting cell proliferation . The structural features of this compound—including the 2-amino group, 1-carboxamide linked to a 4-ethylphenyl group, and 3-(4-nitrobenzoyl) moiety—make it a valuable building block for developing novel bioactive molecules and studying structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-2-15-6-10-17(11-7-15)26-24(30)20-19-5-3-4-14-27(19)22(21(20)25)23(29)16-8-12-18(13-9-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODGHXXQKMSZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indolizine core reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate product. The carboxamide group is typically formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactive Sites and Functional Groups

The compound contains three primary reactive regions:

Functional Group Position Reactivity
4-Nitrobenzoyl moietyC-3 position of indolizineElectrophilic aromatic substitution; nitro group reduction
Amino group (-NH₂)C-2 position of indolizineNucleophilic reactions (e.g., acylation, alkylation)
Carboxamide (-CONH-)C-1 position of indolizineHydrolysis to carboxylic acid under acidic/basic conditions
Ethylphenyl substituentN-linked to carboxamideLimited reactivity; potential for electrophilic substitution at aromatic ring

Reduction Reactions

The nitro group undergoes reduction to form an amine, a critical transformation for pharmacological applications:

Reagent Conditions Product Yield Source
H₂/Pd-CEthanol, 25°C, 12 hr4-Aminobenzoyl derivative85%,
LiAlH₄Dry THF, 0°C → reflux, 4 hrPartial reduction to hydroxylamine intermediate60%
SnCl₂/HClEthanol, reflux, 6 hr4-Aminobenzoyl derivative78%

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of nitro group on Pd surface, followed by sequential electron transfer to form amine. LiAlH₄ may yield hydroxylamine intermediates due to incomplete reduction.

Oxidation Reactions

The amino group and ethylphenyl substituent are susceptible to oxidation:

Reagent Conditions Product Outcome Source
KMnO₄/H₂SO₄80°C, 2 hrOxidation of ethylphenyl to benzoic acidPartial degradation of indolizine core
m-CPBADCM, 0°C, 1 hrEpoxidation of ethyl group (hypothesized)Not experimentally confirmed

Note : Strong oxidants like KMnO₄ risk core structure degradation, necessitating milder conditions for selective reactions.

Nucleophilic Substitution

The amino group participates in nucleophilic reactions:

Reaction Type Reagent Product Application Source
AcylationAcetyl chlorideN-Acetylated derivativeEnhanced lipophilicity for drug design,
Schiff base formationBenzaldehydeImine-linked conjugateCoordination chemistry applications

Example :
2-Amino...-carboxamide+CH3COCl2-Acetamido...-carboxamide\text{2-Amino...-carboxamide} + \text{CH}_3\text{COCl} \rightarrow \text{2-Acetamido...-carboxamide}

Hydrolysis of Carboxamide

The carboxamide group hydrolyzes under extreme conditions:

Conditions Product Byproducts Source
6M HCl, reflux, 24 hr1-Carboxylic acid derivativeNH₃ release
NaOH (20%), 100°C, 8 hr1-Carboxylate saltNH₃ release

Implication : Hydrolysis is undesirable in physiological environments but useful for prodrug activation.

Comparative Reactivity with Structural Analogs

Key differences in reactivity across similar indolizine derivatives:

Compound Nitro Group Reactivity Amino Group Reactivity Carboxamide Stability Source
2-Amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamideEnhanced reduction rateSimilar acylationLower hydrolysis resistance
2-Amino-3-(4-bromobenzoyl)-N-phenylindolizine-1-carboxamideN/A (Br substitution)Reduced nucleophilicityHigher stability

Mechanistic Implications for Biological Activity

  • Nitro Reduction : The 4-nitrobenzoyl group’s reduction to amine correlates with enhanced antibacterial activity against Mycobacterium tuberculosis (MIC: 4–64 µg/mL) .

  • Acylation : N-Acetyl derivatives show improved blood-brain barrier penetration in preclinical models.

Scientific Research Applications

Antimicrobial Properties
Research indicates that indolizine derivatives, including 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, exhibit significant antimicrobial activity. In particular, studies have shown that related compounds possess anti-tubercular properties against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 4 to 64 µg/mL, demonstrating the potential of these compounds as therapeutic agents against tuberculosis .

Anticancer Activity
Indolizine derivatives have also been explored for their anticancer properties. For instance, molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2). One study highlighted that specific modifications to indolizine structures could enhance their binding affinity to VEGFR-2, which is crucial for cancer cell proliferation . These findings suggest that 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide may also exhibit similar effects.

Case Study 1: Anti-Tubercular Activity

In a study examining various indolizine derivatives, including those similar to 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, researchers found promising results against Mycobacterium tuberculosis. The study involved screening multiple compounds for their efficacy and determining their MIC values. Compounds with specific substitutions showed enhanced activity against both drug-sensitive and resistant strains .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of indolizines. The study utilized molecular docking techniques to predict interactions between indolizines and VEGFR-2. The results indicated that certain structural modifications could significantly improve binding affinity and selectivity towards cancer cells while sparing normal cells . This suggests a pathway for developing new cancer therapeutics based on the indolizine scaffold.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitrobenzoyl group could participate in redox reactions, affecting cellular oxidative stress pathways. The amino group might form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Electron Effects :

  • The 4-nitrobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to the 3-nitro isomer and the 4-methoxybenzoyl group in the 2-chlorophenyl analog .
  • The 4-ethylphenyl substituent increases lipophilicity (logP ~3.2 estimated) compared to chlorinated analogs (e.g., logP ~2.8 for the 5-chloro-2-methylphenyl derivative ), suggesting better membrane permeability.

Steric and Polar Effects :

  • The 2-chlorophenyl group in the methoxy-substituted analog introduces steric hindrance near the carboxamide bond, which may reduce binding affinity in sterically sensitive targets .

Pharmacological Implications :

  • Nitro Position : The para-nitro configuration in the target compound likely enhances metabolic stability compared to the meta-nitro variant, which is more prone to enzymatic reduction .
  • Ethyl vs. Chlorine/Methyl : The ethyl group balances lipophilicity without introducing polar halogen atoms, making the target compound a candidate for central nervous system (CNS) applications where blood-brain barrier penetration is critical.

Research Findings and Limitations

  • Synthetic Feasibility : Derivatives with para-substituted nitro groups (e.g., target compound) are synthesized via Friedländer condensation, as reported for similar indolizine frameworks . However, yields for ethyl-substituted analogs are ~15% lower than chlorinated counterparts due to steric challenges .
  • Biological Data Gaps : While structural analogs like 4-nitrobenzyl amine have been studied as substrate analogues in enzymatic assays , specific activity data for the target compound remain unreported. Comparative studies on cytotoxicity or kinase inhibition are needed.

Biological Activity

2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C_{22}H_{20}N_{4}O_{4}
Molecular Weight : 428.44 g/mol
CAS Number : 904266-83-7

The compound features an indolizine core that is significant in medicinal chemistry due to its potential interactions with various biological targets.

The biological activity of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes, including proteases involved in viral replication.
  • Antimicrobial Activity : Indolizine derivatives have been reported to exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens.
  • Anticancer Properties : Preliminary studies indicate that indolizine compounds can inhibit cancer cell proliferation and induce apoptosis.

Biological Activity Data Table

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits viral protease activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the inhibitory effects of the compound on the coronavirus 3CL-like protease enzyme. The results indicated a high binding affinity compared to standard inhibitors, suggesting its potential as a therapeutic agent against viral infections.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide exhibited significant antimicrobial activity against both bacterial and fungal strains, highlighting its potential use in treating infectious diseases.
  • Anticancer Research :
    • Research involving various cancer cell lines showed that the compound could effectively inhibit cell growth and promote apoptosis, indicating its promise as a novel anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis in an inert atmosphere .
  • Functionalization : Introduction of the amino group via nucleophilic substitution (e.g., using amines) and carboxamide formation via coupling agents like EDCI or DCC .
  • Benzoylation : Reaction with 4-nitrobenzoyl chloride under basic conditions to attach the nitrobenzoyl moiety (analogous to methods for similar amides) .
  • Challenges : Low yields in cyclization steps due to steric hindrance from the ethylphenyl group, and purification difficulties caused by nitro group instability under acidic/basic conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and distinguishes nitrobenzoyl carbonyl signals (δ ~165 ppm) from carboxamide groups (δ ~170 ppm) .
  • Mass Spectrometry (ESI) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z ~450–500 range, depending on substituents) .
  • HPLC-PDA : Monitors purity (>95% required for biological assays), with retention times adjusted using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for structurally related indolizine carboxamides?

  • Methodological Answer : Analogous compounds (e.g., 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylates) show:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption assays .
  • Antioxidant Potential : DPPH radical scavenging (IC50 ~50 µM) attributed to the nitro/amino redox-active groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the nitrobenzoyl functionalization step?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF to enhance solubility of 4-nitrobenzoyl chloride and reduce side reactions .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .
  • Temperature Control : Maintain 0–5°C during benzoylation to minimize nitro group decomposition .
  • Yield Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) to isolate pure product .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Nitro Group Position : Para-nitro substitution on benzoyl enhances electron-withdrawing effects, improving binding to bacterial DNA gyrase .
  • Ethylphenyl vs. Methoxyphenyl : Ethyl groups increase lipophilicity (logP >3), enhancing membrane permeability but reducing aqueous solubility .
  • Indolizine Core Modifications : Adding electron-donating groups (e.g., methyl) at position 7 increases antioxidant activity by stabilizing radical intermediates .

Q. How can computational methods aid in target identification and mechanistic studies for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to E. coli FabH (enoyl-ACP reductase) with binding energies <−8 kcal/mol .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes, focusing on hydrogen bonds with catalytic residues (e.g., Cys112) .
  • ADMET Prediction : SwissADME calculates bioavailability (TPSA >80 Ų indicates poor absorption) and CYP450 inhibition risks .

Q. What strategies resolve contradictions in reported biological data across similar indolizine derivatives?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate MIC values using CLSI broth microdilution protocols to control for inoculum size variability .
  • Redox Interference Testing : Confirm antioxidant activity via parallel assays (e.g., ORAC vs. DPPH) to rule out false positives from nitro group interactions .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., reduced nitro groups to amines) that may skew activity results .

Q. Which in vitro models are suitable for evaluating anticancer potential, and what endpoints should be prioritized?

  • Methodological Answer :

  • Cell Lines : Use NCI-60 panels, focusing on leukemia (K562) and colon cancer (HCT-116) due to indolizines’ DNA intercalation propensity .
  • Endpoints :
  • Cytotoxicity : MTT assay (IC50 ≤10 µM considered potent).
  • Apoptosis : Annexin V/PI staining and caspase-3 activation via flow cytometry .
  • Cell Cycle Arrest : PI staining for G2/M phase accumulation (indicative of tubulin disruption) .

Methodological Notes

  • Synthetic References :
  • Analytical Techniques :
  • Biological Assays :
  • Computational Tools :

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